molecular formula C13H14O4 B12536248 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 721968-30-5

3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid

Cat. No.: B12536248
CAS No.: 721968-30-5
M. Wt: 234.25 g/mol
InChI Key: FVGBDVFTZOLWFC-UHFFFAOYSA-N
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Description

3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid: is an organic compound with a complex structure that includes a methoxy group, a prop-2-yn-1-yloxy group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide to introduce the prop-2-yn-1-yloxy group. This is followed by a series of reactions to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The prop-2-yn-1-yloxy group can be reduced to form alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-yn-1-yloxy groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the methoxy and prop-2-yn-1-yloxy groups but lacks the propanoic acid moiety.

    4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Contains a similar aromatic structure with a methoxy group but differs in the side chain.

Uniqueness

3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

721968-30-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(3-methoxy-4-prop-2-ynoxyphenyl)propanoic acid

InChI

InChI=1S/C13H14O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15)

InChI Key

FVGBDVFTZOLWFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OCC#C

Origin of Product

United States

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